molecular formula C10H13N5O3 B118269 2'-Deoxyadenosine monohydrate CAS No. 16373-93-6

2'-Deoxyadenosine monohydrate

Cat. No.: B118269
CAS No.: 16373-93-6
M. Wt: 251.24 g/mol
InChI Key: OLXZPDWKRNYJJZ-RRKCRQDMSA-N
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Description

Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with a hydrogen (-H) at the 2’ position of its ribose sugar moiety. This compound is a fundamental building block of DNA, pairing with deoxythymidine (T) in double-stranded DNA . Deoxyadenosine plays a crucial role in genetic material and is involved in various biological processes.

Biochemical Analysis

Biochemical Properties

2’-Deoxyadenosine monohydrate is involved in several biochemical reactions, primarily as a building block of DNA. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for DNA polymerases during DNA replication and repair processes. Additionally, 2’-Deoxyadenosine monohydrate can be phosphorylated by deoxycytidine kinase to form deoxyadenosine triphosphate (dATP), which is then incorporated into DNA. It also interacts with adenosine deaminase, an enzyme that deaminates adenosine and deoxyadenosine, playing a role in purine metabolism .

Cellular Effects

2’-Deoxyadenosine monohydrate influences various cellular processes, including DNA synthesis and repair. It affects cell signaling pathways by modulating the levels of cyclic AMP (cAMP) under energy stress conditions. This compound also impacts gene expression and cellular metabolism by serving as a precursor for dATP, which is essential for DNA replication and repair . In the absence of adenosine deaminase, 2’-Deoxyadenosine monohydrate accumulates in T lymphocytes, leading to cell death and contributing to severe combined immunodeficiency disease (SCID) .

Molecular Mechanism

At the molecular level, 2’-Deoxyadenosine monohydrate exerts its effects through various mechanisms. It binds to DNA polymerases and is incorporated into the DNA strand during replication. This incorporation is crucial for maintaining the integrity of the genetic material. Additionally, 2’-Deoxyadenosine monohydrate can inhibit ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby regulating the balance of nucleotide pools within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxyadenosine monohydrate can change over time. The compound is relatively stable when stored under desiccating conditions at room temperature. It is recommended to prepare and use solutions on the same day to ensure maximum efficacy. Over time, 2’-Deoxyadenosine monohydrate can degrade, affecting its potency and the outcomes of experimental studies .

Dosage Effects in Animal Models

The effects of 2’-Deoxyadenosine monohydrate vary with different dosages in animal models. At lower doses, it can support DNA synthesis and repair without causing significant toxicity. At higher doses, 2’-Deoxyadenosine monohydrate can lead to the accumulation of dATP, which inhibits ribonucleotide reductase and disrupts the balance of nucleotide pools, potentially causing toxic effects . These adverse effects highlight the importance of carefully controlling the dosage in experimental and therapeutic applications.

Metabolic Pathways

2’-Deoxyadenosine monohydrate is involved in the purine metabolism pathway. It is phosphorylated to form dATP, which is then incorporated into DNA. The compound also interacts with enzymes such as adenosine deaminase and ribonucleotide reductase, playing a role in the regulation of nucleotide pools and DNA synthesis . Additionally, it can be converted to adenosine triphosphate (ATP) under certain conditions, further influencing cellular energy metabolism .

Transport and Distribution

Within cells, 2’-Deoxyadenosine monohydrate is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters and distributed to different cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins and transporters, which facilitate its movement across cellular membranes . This distribution is crucial for its availability and function in DNA synthesis and repair.

Subcellular Localization

2’-Deoxyadenosine monohydrate is primarily localized in the nucleus, where it is incorporated into DNA during replication and repair processes. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the DNA strand . This localization is essential for maintaining the integrity and stability of the genetic material.

Properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
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InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
Source PubChem
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InChI Key

OLXZPDWKRNYJJZ-RRKCRQDMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
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Molecular Formula

C10H13N5O3
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DSSTOX Substance ID

DTXSID10883624
Record name Adenosine, 2'-deoxy-
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Molecular Weight

251.24 g/mol
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Physical Description

White odorless crystals; [La-Mar-Ka MSDS], Solid
Record name 2'-Deoxyadenosine
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CAS No.

958-09-8, 40627-14-3, 16373-93-6
Record name Deoxyadenosine
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Record name 2'-Deoxyadenosine
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Melting Point

189 °C
Record name Deoxyadenosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2'-Deoxyadenosine monohydrate?

A1: this compound is a nucleoside composed of adenine attached to a deoxyribose sugar (2'-deoxyribofuranose), with a water molecule present in the crystal structure. Here's a breakdown:

  • Molecular Formula: C10H13N5O3·H2O []
  • Molecular Weight: 267.24 g/mol (anhydrous) []

Q2: Can you describe the conformation of this compound as determined by crystallography?

A2: Research using X-ray crystallography has provided insights into the three-dimensional structure of this compound:

  • Glycosidic bond: The glycosidic bond, linking the adenine base and the deoxyribose sugar, adopts an anti conformation. [, ]
  • Sugar pucker: The deoxyribose sugar ring primarily exists in a C3'-exo (also called C2'-endo) pucker. []
  • Exocyclic bond: The conformation around the C4'-C5' bond is typically gauche-gauche (+sc). []
  • Hydrogen bonding: The crystal structure is stabilized by a network of hydrogen bonds involving the water molecule, the sugar hydroxyl groups, and the adenine base. [, ]

Q3: How does the chemical structure of 2'-Deoxyadenosine relate to its potential applications in oligonucleotide synthesis?

A3: The structure of 2'-Deoxyadenosine is crucial for its role as a building block in DNA synthesis and as a starting point for modified nucleosides. The study by Burley and Wang [] focused on N-benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine monohydrate, a protected form of 2'-deoxyadenosine. These protecting groups are essential in oligonucleotide synthesis to control reactivity and direct the formation of the desired oligonucleotide sequence. The crystallographic data from their research helps in understanding the structural features and potential impacts of such modifications.

Q4: Are there any known challenges related to the stability of 2'-Deoxyadenosine and its derivatives?

A4: While not directly addressed in the provided abstracts, the stability of nucleosides like 2'-Deoxyadenosine and their derivatives is a relevant concern, especially during oligonucleotide synthesis and storage. Factors like pH, temperature, and exposure to certain enzymes can lead to degradation. Research into the stability of modified 2'-Deoxyadenosine derivatives, as in the study by Burley and Wang [], is essential for developing robust synthesis protocols and storage conditions for oligonucleotides.

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